molecular formula C18H19Cl2NO4 B563696 (R)-(+)-Felodipine-d5 CAS No. 1217716-73-8

(R)-(+)-Felodipine-d5

Cat. No. B563696
M. Wt: 389.284
InChI Key: RZTAMFZIAATZDJ-SAFFEWCNSA-N
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Description

(R)-(+)-Felodipine-d5 is a synthetic calcium channel blocker that has been used in scientific research applications to study the effects of calcium channel blockade on biological systems. It is a derivative of the drug felodipine, which is used in the treatment of hypertension. The “d5” in the name of the compound indicates that it is a deuterated version of the drug, meaning that it contains five deuterium atoms, which are heavier than hydrogen atoms. This makes (R)-(+)-Felodipine-d5 useful for studying the effects of calcium channel blockade because it has a longer half-life than the non-deuterated version of the drug.

Scientific Research Applications

Nanoparticle Strips for Transbuccal Administration

Felodipine, a dihydropyridine calcium-channel antagonist, is used in treating hypertension and angina pectoris but suffers from poor solubility and significant first-pass metabolism, leading to a bioavailability of only 15%. Research has focused on formulating rapidly dissolving strips containing Felodipine nanoparticles for transbuccal administration, which could increase oral bioavailability by circumventing first-pass metabolism. Nanosuspensions were formulated using solvent-antisolvent sonoprecipitation technique, and their characteristics, such as particle size, polydispersity index, and zeta potential, were studied. The optimized nanosuspension demonstrated rapid drug release and good stability, suggesting a promising approach for improving Felodipine's bioavailability (Chavan et al., 2020).

Chromatographic Methods for Felodipine and Metabolite Analysis

Developing chromatographic methods for the simultaneous determination of Felodipine and its major metabolites is crucial for understanding the drug's pharmacokinetics and for quality control testing. Two such methods include RP-HPLC, which uses gradient elution and UV detection, and an eco-friendly HPTLC method, which offers a different approach for separation and detection of Felodipine and its metabolites. These methods provide valuable tools for the analysis of Felodipine in various matrices, including human spiked plasma and pharmaceutical formulations (Emam et al., 2020).

PBPK/PD Modeling for Drug-Drug Interaction Prediction

Felodipine's sensitivity as a substrate of cytochrome P450 (CYP) 3A4 makes it prone to drug-drug interactions (DDIs). A physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) model of Felodipine and its metabolite dehydrofelodipine was developed to predict DDIs with CYP3A4 perpetrators. This model, incorporating metabolism by CYP3A4 and the pharmacodynamic effects on diastolic blood pressure and heart rate, has been tested and validated with various CYP3A4 inhibitors and inducers, demonstrating its utility in predicting Felodipine's interaction potential in clinical settings (Fuhr et al., 2022).

Characterization of Felodipine and Amlodipine via NQR and DFT

A study employing nuclear quadrupole resonance (NQR) and density functional theory (DFT) explored the electronic structure of Felodipine and Amlodipine, both vascular-selective dihydropyridine calcium channel blockers. The research aimed to differentiate these drugs and their enantiomers by analyzing their electronic properties, such as the HOMO–LUMO gap, absolute hardness, chemical potential, and electrophilicity. Such characterization can provide deeper insights into the drugs' reactivity and interaction mechanisms, potentially influencing their pharmacological profiles (Latosinska et al., 2008).

Stability-Indicating Methods for Felodipine Analysis

A new stability-indicating RP-HPLC method has been established for the determination of Felodipine in pharmaceutical dosage forms. The method, validated according to ICH guidelines, is sensitive to oxidative degradation, providing a simple and economical approach for Felodipine's quantification in pharmaceuticals. This technique's development underscores the importance of robust analytical methods in ensuring the quality and stability of Felodipine formulations (Kallepalli, 2018).

properties

IUPAC Name

3-O-methyl 5-O-(1,1,2,2,2-pentadeuterioethyl) (4S)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/t15-/m0/s1/i1D3,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTAMFZIAATZDJ-SAFFEWCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C([C@@H]1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-Felodipine-d5

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